N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1-amino-1-oxopropan-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(13(15)18)17-14(19)10-2-5-16-12(8-10)21-11-3-6-20-7-4-11/h2,5,8-9,11H,3-4,6-7H2,1H3,(H2,15,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGKFMWTBRYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1=CC(=NC=C1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-amino-1-oxopropan-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics
- Molecular Formula : C13H19N3O3
- Molecular Weight : 253.31 g/mol
- LogP : 1.72, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and transport proteins. Notably, it has shown potential as a modulator of P-glycoprotein (P-gp), a key player in drug efflux and multidrug resistance (MDR).
P-glycoprotein Interaction
Research indicates that compounds similar to this compound can stimulate ATPase activity in P-gp, leading to enhanced drug uptake in resistant cancer cells . This mechanism is crucial for overcoming MDR in various cancers.
Antitumor Activity
In vivo studies have demonstrated that derivatives of this compound can reduce tumor volume and weight without significant side effects. For instance, a related compound showed a marked reduction in tumor growth in mouse models when administered at specific dosages .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases, although further research is needed to elucidate these effects fully.
Case Studies
- Cancer Treatment
- Multidrug Resistance Reversal
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | LogP | Biological Activity |
|---|---|---|---|
| This compound | 253.31 g/mol | 1.72 | Antitumor, P-gp modulator |
| Tetrahydropyran derivatives | Varies | Varies | Potential HDAC inhibitors |
| Other P-gp modulators | Varies | Varies | Anticancer activity |
Comparison with Similar Compounds
N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS 2034391-73-4)
- Structural Differences: Replaces the amino-oxo-propan-2-yl group with a bulky adamantane moiety.
- Impact on Properties: Molecular Weight: 356.5 (vs. ~295–310 estimated for the target compound). Lipophilicity: Adamantane’s hydrophobicity likely increases membrane permeability but reduces aqueous solubility. Target Binding: The rigid adamantane may sterically hinder interactions compared to the smaller, flexible amino-oxo-propan-2-yl group.
- Applications : Adamantane derivatives are often used in antiviral or CNS-targeting therapies, but specific data for this compound is unavailable .
Compound 7t from
- Structure: Features a pyrimido[4,5-d]pyrimidinyl core, dimethylamino groups, and a methylpentanoyl chain.
- Key Differences: Higher molecular complexity and weight (likely >500 Da), reducing bioavailability. The dimethylamino group may enhance solubility but introduce metabolic instability.
- Applications : Such polycyclic structures are common in kinase inhibitors (e.g., targeting EGFR or VEGFR), though exact targets for 7t are unspecified .
3-(1H-Indazol-6-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 1448693-69-3)
- Structural Overlap : Shares the tetrahydro-2H-pyran substituent.
- Differences :
- Triazolo-pyrimidine core instead of isonicotinamide.
- Indazole and pyrazole groups may confer distinct binding profiles.
- Applications : Triazolo-pyrimidines are frequently explored as kinase or protease inhibitors, with high purity (≥98%) suggesting robust synthetic accessibility .
Data Table: Comparative Properties of Key Compounds
Research Findings and Implications
- Structural Trends: Tetrahydro-2H-pyran: Consistently used to balance lipophilicity and metabolic stability across analogs . Amino-oxo-propan-2-yl vs. Adamantane: The former may favor solubility and target engagement, while the latter enhances blood-brain barrier penetration .
- Synthetic Feasibility : High-purity analogs (e.g., ≥98% in ) suggest that the target compound could be synthesized reliably using modern methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
